molecular formula C12H10BrNO4 B1486941 (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate CAS No. 2203194-99-2

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate

Cat. No.: B1486941
CAS No.: 2203194-99-2
M. Wt: 312.12 g/mol
InChI Key: JCRUPHUAPVCAFP-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a brominated aromatic ring with a pyrrolidinone ester group. This combination imparts distinct chemical properties that make it valuable for various applications, particularly in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate typically involves the esterification of 5-Bromo-2-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method starts with 5-Bromo-2-methylbenzoic acid, which is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the ester linkage and to prevent any side reactions. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester linkage.

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate largely depends on its application. In pharmaceutical research, it may act as a prodrug or an intermediate that is further modified to produce active pharmaceutical ingredients. The bromine atom and the ester group can interact with specific molecular targets, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-2-3-8(13)6-9(7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRUPHUAPVCAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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